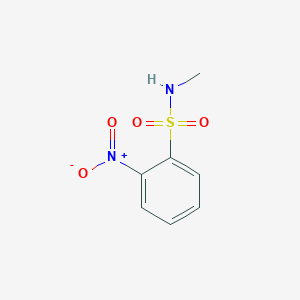
N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (commonly known as FNBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNBS is a sulfonamide derivative that contains both nitro and fluoro functional groups, making it a unique and versatile compound.
Mechanism of Action
The mechanism of action of FNBS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. FNBS has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
FNBS has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, FNBS has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using FNBS in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its unique chemical structure. Additionally, FNBS is relatively easy to synthesize and purify, making it a cost-effective option for researchers. One limitation of using FNBS is that it may have off-target effects, meaning that it may affect other enzymes or proteins in addition to its intended target. This can make it difficult to interpret the results of experiments and may require additional controls and assays to confirm the specificity of the compound.
Future Directions
There are several future directions for research related to FNBS. One area of interest is in the development of new drugs based on the structure of FNBS. Researchers are exploring ways to modify the structure of FNBS to improve its efficacy and reduce its off-target effects. Another area of interest is in the study of the biochemical and physiological effects of FNBS in various disease models. Researchers are exploring the potential of FNBS as a treatment for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, researchers are exploring ways to improve the synthesis and purification of FNBS to make it more accessible to researchers and to improve its overall quality.
Synthesis Methods
FNBS can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-fluoronitrobenzene with benzenesulfonyl chloride or the reaction of 4-fluoroaniline with 3-nitrobenzenesulfonic acid.
Scientific Research Applications
FNBS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. FNBS has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFYADMZISWFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405651 |
Source


|
| Record name | N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |
CAS RN |
1545-95-5 |
Source


|
| Record name | N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)







![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)